molecular formula C10H6ClN3S B12308493 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12308493
M. Wt: 235.69 g/mol
InChI Key: RGXDEWDBCAJCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involve the binding of the compound to the ATP-binding site of the kinase, thereby preventing phosphorylation of key substrates required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

7-chloro-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H6ClN3S/c11-9-6-7(8-2-1-5-15-8)13-10-3-4-12-14(9)10/h1-6H

InChI Key

RGXDEWDBCAJCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC=NN3C(=C2)Cl

Origin of Product

United States

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